molecular formula C13H11ClN2O3 B2714415 (7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile CAS No. 883640-41-3

(7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No.: B2714415
CAS No.: 883640-41-3
M. Wt: 278.69
InChI Key: RWXNWYZOZMUFLF-UHFFFAOYSA-N
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Description

(7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a 1,3-dioxane ring and an indole moiety, with a chloro substituent at the 7’ position and an acetonitrile group attached to the indole nitrogen. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole precursor, which is then subjected to spirocyclization with a suitable dioxane derivative. The chloro substituent can be introduced via electrophilic chlorination, and the acetonitrile group is often added through nucleophilic substitution reactions.

    Indole Synthesis: The indole core can be synthesized using Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Spirocyclization: The indole derivative is reacted with a dioxane precursor under acidic or basic conditions to form the spirocyclic structure.

    Chlorination: Electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide introduces the chloro group at the desired position.

    Acetonitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the indole moiety suggests possible applications in the development of drugs for neurological disorders, given the known activity of indole derivatives in the central nervous system.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence the binding affinity and specificity of the compound, while the chloro and acetonitrile groups might affect its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxane-2,3’-indole] derivatives: Compounds with similar spirocyclic structures but different substituents.

    Indole derivatives: Compounds like tryptamines and indole-3-acetic acid, which share the indole core but lack the spiro linkage.

    Chloro-substituted indoles: Compounds with chloro groups at various positions on the indole ring.

Uniqueness

The uniqueness of (7’-chloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile lies in its combination of a spirocyclic structure with specific functional groups. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler indole derivatives or other spiro compounds.

Properties

IUPAC Name

2-(7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-4-1-3-9-11(10)16(6-5-15)12(17)13(9)18-7-2-8-19-13/h1,3-4H,2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNWYZOZMUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C(=CC=C3)Cl)N(C2=O)CC#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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